![molecular formula C14H20N2O B13898607 [3-(Dimethylamino)-3-methyl-pyrrolidin-1-yl]-phenyl-methanone](/img/structure/B13898607.png)
[3-(Dimethylamino)-3-methyl-pyrrolidin-1-yl]-phenyl-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Dimethylamino)-3-methyl-pyrrolidin-1-yl]-phenyl-methanone is a synthetic organic compound with a complex structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Dimethylamino)-3-methyl-pyrrolidin-1-yl]-phenyl-methanone typically involves multiple steps. One common method includes the reaction of para-methylacetophenone and para-nitroacetophenone with dimethylformamide dimethyl acetal . This reaction is followed by further modifications to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment and controlled environments to maintain the integrity of the compound.
化学反応の分析
Types of Reactions
[3-(Dimethylamino)-3-methyl-pyrrolidin-1-yl]-phenyl-methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
[3-(Dimethylamino)-3-methyl-pyrrolidin-1-yl]-phenyl-methanone has several scientific research applications:
作用機序
The mechanism of action of [3-(Dimethylamino)-3-methyl-pyrrolidin-1-yl]-phenyl-methanone involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses .
類似化合物との比較
Similar Compounds
Some compounds similar to [3-(Dimethylamino)-3-methyl-pyrrolidin-1-yl]-phenyl-methanone include:
Uniqueness
What sets this compound apart is its unique structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications.
特性
分子式 |
C14H20N2O |
|---|---|
分子量 |
232.32 g/mol |
IUPAC名 |
[3-(dimethylamino)-3-methylpyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C14H20N2O/c1-14(15(2)3)9-10-16(11-14)13(17)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
InChIキー |
VLUZLFUPHCUEJL-UHFFFAOYSA-N |
正規SMILES |
CC1(CCN(C1)C(=O)C2=CC=CC=C2)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


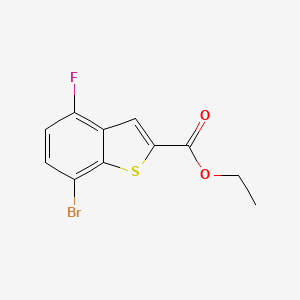
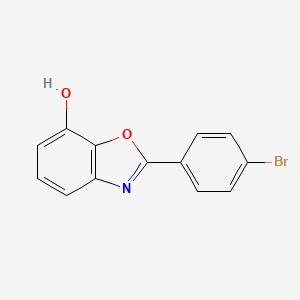
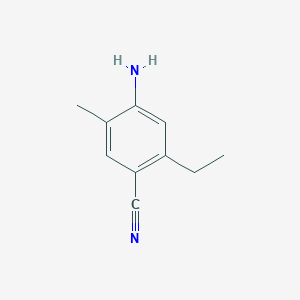

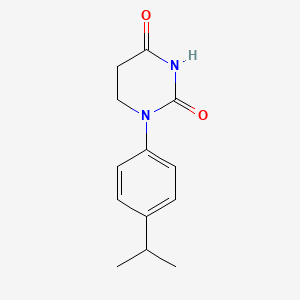

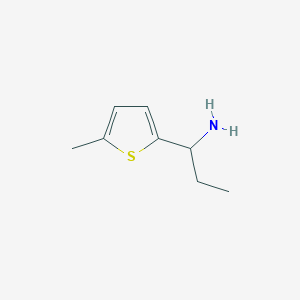

amine](/img/structure/B13898572.png)
![Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B13898588.png)

![2-chloro-N-(5-methyl-1H-pyrazol-3-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B13898601.png)
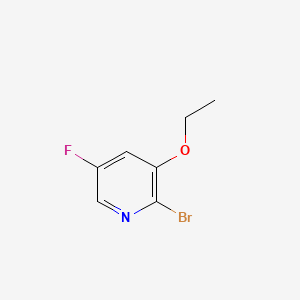
![[6-(6-Aminopyridin-2-yl)imidazo[1,2-a]pyridin-2-yl](phenyl)methanone](/img/structure/B13898615.png)
